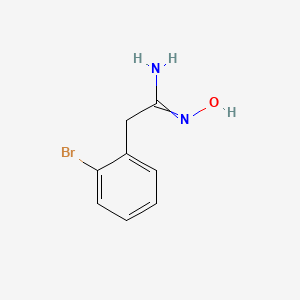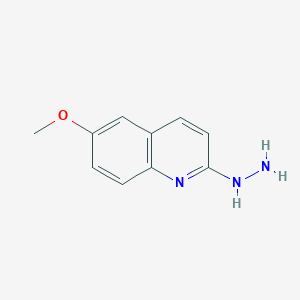
2-Benzyl-4,4-dimethylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-4,4-dimethylpyrrolidine is a heterocyclic organic compound featuring a five-membered pyrrolidine ring with a benzyl group and two methyl groups attached to the nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-4,4-dimethylpyrrolidine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselective formation of the pyrrolidine ring . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-4,4-dimethylpyrrolidine undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions at the benzylic position, forming benzylic halides under radical conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products:
Oxidation: Benzoic acids.
Substitution: Benzylic halides.
Scientific Research Applications
2-Benzyl-4,4-dimethylpyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: Explored as a scaffold for the development of new drugs targeting various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Benzyl-4,4-dimethylpyrrolidine involves its interaction with specific molecular targets and pathways. For instance, derivatives of pyrrolidine have been shown to inhibit enzymes like acetylcholinesterase, which is responsible for hydrolyzing the neurotransmitter acetylcholine . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and leading to increased levels of acetylcholine .
Comparison with Similar Compounds
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness: 2-Benzyl-4,4-dimethylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness allows it to interact differently with biological targets compared to other pyrrolidine derivatives .
Properties
CAS No. |
500352-84-1 |
|---|---|
Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
2-benzyl-4,4-dimethylpyrrolidine |
InChI |
InChI=1S/C13H19N/c1-13(2)9-12(14-10-13)8-11-6-4-3-5-7-11/h3-7,12,14H,8-10H2,1-2H3 |
InChI Key |
XLUMTXJLIZESLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(NC1)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


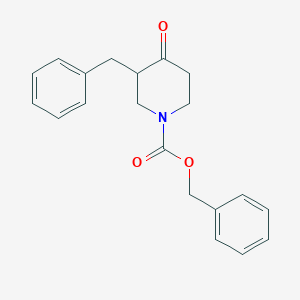
![[[Amino-(3-fluorophenyl)methylidene]amino] 2-chloropropanoate](/img/structure/B12436422.png)
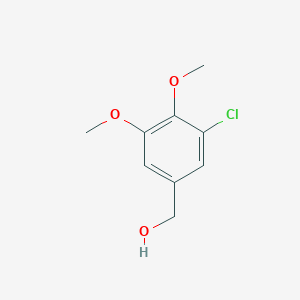

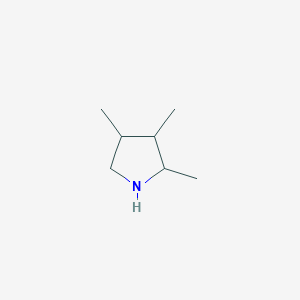

![1-{[(3S,4S,5R,6R)-4,5-bis(acetylsulfanyl)-6-[(acetylsulfanyl)methyl]-2-ethoxyoxan-3-yl]sulfanyl}ethanone](/img/structure/B12436451.png)
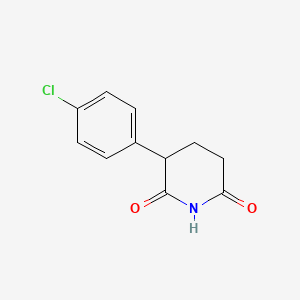
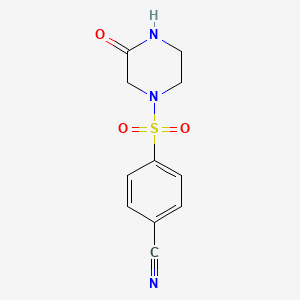

![Ethyl 4-[(tert-butoxycarbonyl)amino]-3-hydroxypentanoate](/img/structure/B12436473.png)

